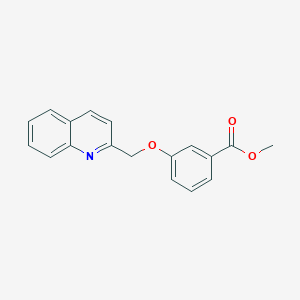

Methyl 3-(quinolin-2-ylmethoxy)benzoate

Description

Methyl 3-(quinolin-2-ylmethoxy)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a quinolin-2-ylmethoxy group. This structure combines aromatic benzoate ester functionality with a quinoline moiety, a heterocyclic system known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

methyl 3-(quinolin-2-ylmethoxy)benzoate |

InChI |

InChI=1S/C18H15NO3/c1-21-18(20)14-6-4-7-16(11-14)22-12-15-10-9-13-5-2-3-8-17(13)19-15/h2-11H,12H2,1H3 |

InChI Key |

INKCQRGAPBDVIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(quinolin-2-ylmethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with quinoline-2-methanol in the presence of a suitable esterification agent. Commonly used agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(quinolin-2-ylmethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: The corresponding alcohol.

Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Methyl 3-(quinolin-2-ylmethoxy)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and Alzheimer’s disease.

Industry: It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of methyl 3-(quinolin-2-ylmethoxy)benzoate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can inhibit the activity of enzymes like acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of methyl 3-(quinolin-2-ylmethoxy)benzoate, emphasizing substituent effects on physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity: The quinolin-2-ylmethoxy group increases lipophilicity (logP ~2.5–3.0) compared to pyridine analogs (logP ~1.8–2.2) . Trifluoromethoxy substitution raises logP further (~3.5) due to fluorine’s hydrophobicity .

- Solubility: Piperazine-containing analogs exhibit higher aqueous solubility (>1 mg/mL) at physiological pH . Quinoline derivatives may require co-solvents (e.g., DMSO) for dissolution .

Stability and Metabolic Considerations

- Metabolic Stability: Quinoline moieties are prone to cytochrome P450-mediated oxidation, reducing half-life . Trifluoromethoxy groups resist enzymatic degradation, improving pharmacokinetics .

- Prodrug Potential: Piperazine and ester functionalities allow for pH-sensitive release or esterase-activated prodrugs .

Biological Activity

Methyl 3-(quinolin-2-ylmethoxy)benzoate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a quinoline ring system linked through a methoxy group to a benzoate moiety. This structural arrangement is significant for its solubility and interaction with biological targets. The molecular formula is , indicating the presence of nitrogen, which is often associated with biological activity in organic compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with quinoline structures have been shown to inhibit various enzymes, which may contribute to their anticancer properties.

- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant properties.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Compounds structurally related to this compound have shown effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents.

- Anticancer Properties : Quinoline derivatives are widely studied for their anticancer effects. For example, related compounds have demonstrated significant cytotoxicity against cancer cell lines such as HepG2 and MCF-7 . this compound's structure may enhance its efficacy as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other quinoline derivatives. The following table summarizes notable compounds and their activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Quinoline | Quinoline | Antimicrobial, anticancer |

| Methyl 3-hydroxybenzoate | Methyl 3-hydroxybenzoate | Antimicrobial |

| Quinolin-2-carboxylic acid | Quinolin-2-carboxylic acid | Neuroprotective |

| This compound | This compound | Antimicrobial, anticancer potential |

Case Studies and Research Findings

Several studies provide insights into the biological activities of this compound:

- Antitumor Activity : A study evaluating quinoline derivatives found that certain compounds exhibited substantial antitumor activity against multiple cancer cell lines. The findings suggest that this compound could also possess similar properties due to its structural characteristics .

- Virtual Screening Studies : Computational studies have indicated that derivatives like this compound can effectively bind to targets involved in tumor growth regulation, supporting its potential use in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.